N-benzyl-6-methylquinoline-8-sulfonamide N-benzyl-6-methylquinoline-8-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15443955
InChI: InChI=1S/C17H16N2O2S/c1-13-10-15-8-5-9-18-17(15)16(11-13)22(20,21)19-12-14-6-3-2-4-7-14/h2-11,19H,12H2,1H3
SMILES:
Molecular Formula: C17H16N2O2S
Molecular Weight: 312.4 g/mol

N-benzyl-6-methylquinoline-8-sulfonamide

CAS No.:

Cat. No.: VC15443955

Molecular Formula: C17H16N2O2S

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-6-methylquinoline-8-sulfonamide -

Specification

Molecular Formula C17H16N2O2S
Molecular Weight 312.4 g/mol
IUPAC Name N-benzyl-6-methylquinoline-8-sulfonamide
Standard InChI InChI=1S/C17H16N2O2S/c1-13-10-15-8-5-9-18-17(15)16(11-13)22(20,21)19-12-14-6-3-2-4-7-14/h2-11,19H,12H2,1H3
Standard InChI Key OYMNBQPXJQSHOF-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C(=C1)S(=O)(=O)NCC3=CC=CC=C3)N=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Benzyl-6-methylquinoline-8-sulfonamide features a bicyclic quinoline core substituted with a methyl group at position 6 and a sulfonamide group at position 8. The sulfonamide nitrogen is further functionalized with a benzyl moiety. The molecular formula is C₁₇H₁₆N₂O₂S, yielding a molecular weight of 312.39 g/mol. Key structural attributes include:

  • Quinoline Core: A nitrogen-containing heterocycle providing planar rigidity and π-π stacking potential.

  • Sulfonamide Group: Enhances hydrogen-bonding capacity and acidity (pKa ~10–11 for sulfonamides) .

  • Benzyl Substituent: Introduces hydrophobicity, influencing membrane permeability and target binding .

The compound’s SMILES notation is CC1=CC2=C(C=C1)N=C(C=C2)S(=O)(=O)NCc3=CC=CC=C3, reflecting its substitution pattern .

Spectral Characterization

While direct spectral data for N-benzyl-6-methylquinoline-8-sulfonamide are unavailable, analogous quinoline-sulfonamides exhibit:

  • ¹H NMR: Distinct aromatic protons (δ 7.5–8.5 ppm), methyl singlets (δ 2.5–3.0 ppm), and benzyl CH₂ signals (δ 4.0–4.5 ppm) .

  • FTIR: Stretching vibrations for sulfonamide S=O (~1350 cm⁻¹ and 1150 cm⁻¹) and N-H (~3300 cm⁻¹) .

  • X-ray Diffraction: Planar quinoline systems with sulfonamide groups adopting tetrahedral geometry around sulfur .

Synthesis and Analytical Methods

Synthetic Pathways

The synthesis typically follows a two-step protocol common to quinoline-sulfonamide derivatives :

Step 1: Sulfonylation of Aminoquinoline
6-Methylquinolin-8-amine reacts with benzylsulfonyl chloride in the presence of a base (e.g., pyridine) to yield the intermediate sulfonamide.

Step 2: Purification and Characterization
Crude products are purified via recrystallization (ethanol/water) and characterized by NMR, FTIR, and mass spectrometry.

Yield Optimization

  • Solvent Choice: Isopropanol or dichloromethane improves reaction efficiency .

  • Catalysts: HCl or triethylamine accelerates sulfonylation .

  • Temperature: Reflux conditions (80–100°C) enhance yields (65–78%) .

Biological Activities and Mechanisms

Carbonic Anhydrase Inhibition

Quinoline-sulfonamides exhibit potent inhibition of cancer-associated carbonic anhydrase isoforms (hCA IX/XII). Key findings from analogs include:

CompoundhCA IX Kᵢ (nM)hCA XII Kᵢ (nM)
Para-sulfonamide 5.5–25.88.7–13.2
Meta-sulfonamide 8.4–86.515.3–88.1
Ortho-sulfonamide 25.9–65.622.8–26.5

N-Benzyl-6-methylquinoline-8-sulfonamide’s para-sulfonamide configuration likely favors hCA IX/XII binding via hydrophobic interactions and zinc coordination .

Antimicrobial Efficacy

Hybrid quinoline-sulfonamide-metal complexes demonstrate broad-spectrum activity. For example:

  • Cadmium Complexes: MIC = 2–4 µg/mL against Staphylococcus aureus .

  • Zinc Complexes: Disrupt biofilm formation in Candida albicans .

The benzyl group may enhance lipophilicity, improving penetration into microbial membranes .

Comparative Analysis with Analogous Compounds

Substituent Effects on Activity

  • Methyl vs. Methoxy: Methyl enhances metabolic stability; methoxy improves solubility .

  • Sulfonamide Position: Para-sulfonamides show 3–5× greater hCA affinity than ortho-isomers .

Metal Complexation

Complexation with Zn²⁺ or Cd²⁺ amplifies antimicrobial effects but may reduce CA inhibition due to steric hindrance .

Industrial and Therapeutic Applications

Pharmaceutical Development

  • Anticancer Agents: Selective targeting of hypoxic tumors via hCA IX inhibition .

  • Antimicrobials: Broad-spectrum activity against multidrug-resistant pathogens .

Material Science

  • Fluorescent Probes: Quinoline’s inherent fluorescence enables bioimaging applications .

  • Catalysts: Sulfonamide-metal complexes catalyze asymmetric syntheses .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator